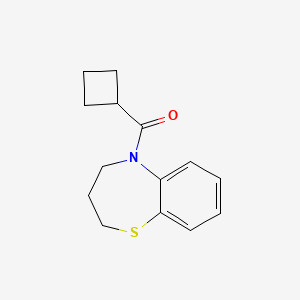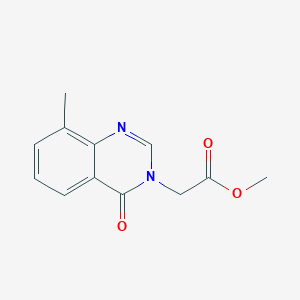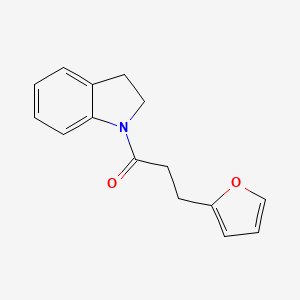![molecular formula C16H19FN2O2 B7471861 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide](/img/structure/B7471861.png)
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide, also known as CPP-115, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is involved in the metabolism of GABA, an important neurotransmitter in the central nervous system.
Mecanismo De Acción
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide is a potent inhibitor of GABA aminotransferase, which is involved in the breakdown of GABA in the brain. By inhibiting this enzyme, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide increases the levels of GABA in the brain, which can have a calming effect on the nervous system. This mechanism of action is similar to that of other drugs that are used to treat anxiety disorders, such as benzodiazepines.
Biochemical and Physiological Effects:
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide has been shown to increase the levels of GABA in the brain, which can have a calming effect on the nervous system. This can result in decreased anxiety and improved mood. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide has also been shown to have anticonvulsant properties, which may make it a potential treatment for epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide in lab experiments is its potency as a GABA aminotransferase inhibitor. This allows researchers to use lower concentrations of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide in their experiments, which can reduce the risk of non-specific effects. However, one limitation of using N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide is its potential toxicity. High doses of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide have been shown to cause liver damage in animal studies, which may limit its use in clinical applications.
Direcciones Futuras
There are several potential future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide. One area of interest is its potential use in the treatment of anxiety disorders. Clinical trials are currently underway to evaluate the safety and efficacy of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide in humans with anxiety disorders. Another area of interest is its potential use in the treatment of epilepsy. Animal studies have shown promising results, and clinical trials are currently underway to evaluate its safety and efficacy in humans with epilepsy. Finally, there is interest in developing more potent and selective inhibitors of GABA aminotransferase, which may have improved therapeutic potential compared to N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide.
Métodos De Síntesis
The synthesis of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide involves the reaction of 2-fluorobenzoyl chloride with piperidine-4-carboxylic acid, followed by the addition of cyclopropanecarbonyl chloride. The resulting compound is then purified using column chromatography to obtain N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide in high purity.
Aplicaciones Científicas De Investigación
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to increase the levels of GABA in the brain, which can have a calming effect on the nervous system. This makes N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide a potential candidate for the treatment of anxiety disorders, epilepsy, and other conditions that are associated with GABA deficiency.
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-14-4-2-1-3-13(14)15(20)18-12-7-9-19(10-8-12)16(21)11-5-6-11/h1-4,11-12H,5-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURYXQADPLIRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Methylthio)benzoyl]morpholine](/img/structure/B7471779.png)

![5-[(4-Tert-butylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7471789.png)
![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7471799.png)


![4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one](/img/structure/B7471833.png)
![2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7471839.png)


![[3-(Azepan-1-ylsulfonyl)-4-chlorophenyl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7471863.png)


